molecular formula C18H25N7 B2543992 2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine CAS No. 2415520-40-8

2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

Cat. No. B2543992
CAS RN: 2415520-40-8
M. Wt: 339.447
InChI Key: YKMJGJLWDZXSQT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . It’s being used in the treatment of schizophrenia and related psychoses . The compound is known to exist in three anhydrous polymorphic forms and 56 solvates including four hydrates .


Synthesis Analysis

A series of new 2-methyl-3- (2-piperazin-1-yl-ethyl)-pyrido [1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .


Molecular Structure Analysis

In the title solvate, pairs of molecules related by a centre of inversion stack along the a axis, forming columns, which are packed parallel to each other along the b axis, forming a sheet arrangement . The diazepine ring of the compound exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .


Chemical Reactions Analysis

The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H20N4S·2C3H8O, with an average mass of 328.432 Da and a monoisotopic mass of 328.135773 Da .

Mechanism of Action

A series of substituted 2- (aminopyridyl)- and 2- (aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological .

Safety and Hazards

It was observed that these compounds produced loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM .

properties

IUPAC Name

2-methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-14-5-6-19-18(20-14)25-11-9-24(10-12-25)17-13-16(21-15(2)22-17)23-7-3-4-8-23/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMJGJLWDZXSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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